2-Phenylfuran

Conformational analysis π-conjugation Molecular orbital theory

2-Phenylfuran (CAS 17113-33-6, C₁₀H₈O, MW 144.17 g/mol) is a heteroaromatic compound comprising a furan ring substituted with a phenyl group at the 2-position. It is a colorless to pale yellow liquid at ambient conditions with a measured density of 1.048 g/cm³, boiling point of 222.4°C at 760 mmHg, refractive index of 1.539, and a calculated LogP of approximately 2.95.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 17113-33-6
Cat. No. B099556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylfuran
CAS17113-33-6
Synonyms2-PHENYL-FURAN
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CO2
InChIInChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
InChIKeyGCXNJAXHHFZVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylfuran (CAS 17113-33-6): Core Physical and Electronic Properties for Research Procurement


2-Phenylfuran (CAS 17113-33-6, C₁₀H₈O, MW 144.17 g/mol) is a heteroaromatic compound comprising a furan ring substituted with a phenyl group at the 2-position. It is a colorless to pale yellow liquid at ambient conditions [1] with a measured density of 1.048 g/cm³, boiling point of 222.4°C at 760 mmHg, refractive index of 1.539, and a calculated LogP of approximately 2.95 . The phenyl substitution at the 2-position imparts enhanced π-conjugation relative to unsubstituted furan, resulting in distinct electronic absorption and fluorescence emission characteristics [2]. The compound serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science applications including photosensitizers for cationic polymerization and ligands for organometallic complexes .

Why 2-Phenylfuran Cannot Be Interchanged with 3-Phenylfuran or Other Furan Derivatives


Substitution pattern on the furan ring is not a trivial detail—it fundamentally alters the electronic structure, conformational behavior, and photophysical properties of the molecule. Theoretical studies using the molecule-in-molecule SCF method demonstrate that 2-phenylfuran and 3-phenylfuran exhibit distinct computed transition energies and band intensities for their electronic absorption spectra, reflecting different degrees of π-conjugation and distinct preferred conformers [1]. Critically, 2-phenylfuran possesses a higher rotational barrier around the inter-ring bond than its 3-substituted isomer, directly impacting molecular planarity and excited-state behavior [2]. Furthermore, 2-phenylfuran functions as a stronger electron donor than unsubstituted furan, as evidenced by charge-transfer complex formation studies where the electron-donating capacity follows the trend: diphenylfuran > phenylfuran > furan [3]. Substituting 2-phenylfuran with alternative furan derivatives in synthetic or materials applications without accounting for these quantifiable differences will compromise optical performance, electrochemical behavior, and reaction outcomes.

Quantitative Differential Evidence: 2-Phenylfuran vs. Structural Analogs in Key Performance Dimensions


Rotational Barrier: 2-Phenylfuran Exhibits Higher Inter-Ring Rotational Restriction than 3-Phenylfuran

The rotational barrier around the inter-ring bond in 2-phenylfuran is larger than that in 3-phenylfuran, as determined by SCF molecular orbital calculations using the molecule-in-molecule method [1]. Additionally, replacement of the aryl moiety on the furan ring with its benzo analogue increases the rotational barrier by 0.4-0.9 kcal/mol [2].

Conformational analysis π-conjugation Molecular orbital theory

Electron-Donating Capacity: 2-Phenylfuran Demonstrates Intermediate Donor Strength Between Furan and Diphenylfuran

Charge-transfer studies demonstrate a clear electron-donating strength hierarchy among phenyl-substituted furans. The formed molecular complexes are of the π-type, and the donor strength follows the order: diphenylfuran > phenylfuran > furan [1].

Charge-transfer complexes Electron donor Molecular electronics

UV-Vis Absorption and Fluorescence: 2-Phenylfuran Displays Distinct Spectral Features Relative to Benzene and Unsubstituted Furan

Nuclear ensemble method simulations of UV absorption and fluorescence were applied to benzene, furan, and 2-phenylfuran [1]. The addition of the phenyl substituent at the 2-position of furan produces absorption and emission spectra that differ fundamentally from both the parent heterocycle and the all-carbon aromatic analog.

Spectroscopy Fluorescence Photophysics

Organometallic Complex Performance: 2-Phenylfuran Ligands Enable Distinct Electrochemical and Luminescence Properties vs. 2-Phenylthiophene Analogs

Cyclometalated iridium(III) complexes bearing 2-phenylfuran or 2-phenylthiophene ligands were synthesized and comparatively characterized [1]. The 2-phenylfuran-containing complexes exhibit distinct redox behavior, absorption spectra, and luminescence properties relative to their thiophene counterparts, with the lowest triplet state localized on the 2-phenylfuran ligand [2].

Iridium complexes Phosphorescence OLED materials

PDE4 Inhibitor Scaffold: 5-Phenyl-2-furan Core Enables Sub-Micromolar Potency Superior to Clinical Benchmark Rolipram

A series of 5-phenyl-2-furan carboxylic acid derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors [1]. Among these, compound 5j exhibited an IC₅₀ value of 1.4 μM against PDE4, which is lower (more potent) than the parent compound rolipram (IC₅₀ = 2.0 μM) in the same in vitro enzyme assay [2]. This compound also demonstrated good in vivo activity in animal models of asthma/COPD and sepsis induced by LPS [3].

PDE4 inhibition Anti-inflammatory Medicinal chemistry

Polymer Diketopyrrolopyrrole (DPP) Fluorescence Enhancement: 2-Phenylfuran Units Suppress Nonradiative Processes

Phenyl-substituted symmetrical furan diketopyrrolopyrroles (EHDPP derivatives) incorporating 2-phenylfuran units were evaluated for photophysical properties [1]. EHDPP-PF, containing 2-phenylfuran moieties, showed enhanced vibronic features and extended excited-state lifetimes at low temperatures, attributed to the suppression of nonradiative processes [2]. The broader series of EHDPP derivatives exhibited broad absorption spanning 300-620 nm and fluorescence quantum yields ranging from 30% to 79%, with performance improving as π-conjugation increased [3].

Bioimaging Fluorescent polymers Diketopyrrolopyrrole

Validated Application Scenarios for 2-Phenylfuran Based on Comparative Evidence


Phosphorescent OLED Emitter Development: Iridium(III) Complexes Requiring Furan-Based Ligands

For researchers developing phosphorescent OLED emitters, 2-phenylfuran serves as a cyclometalating ligand for iridium(III) complexes where distinct redox behavior and emission characteristics relative to 2-phenylthiophene analogs are required [1]. The lowest triplet state localizes on the 2-phenylfuran ligand [2], and the oxygen heteroatom's higher electronegativity relative to sulfur provides a tunable electronic environment for emission color control. This ligand is appropriate for phosphorescent dopants in display and lighting applications where furan-based complexes offer spectral differentiation from established thiophene-based systems.

PDE4 Inhibitor Lead Optimization: 5-Phenyl-2-furan Carboxylic Acid Scaffold for Anti-Inflammatory Programs

Medicinal chemistry teams pursuing PDE4 inhibitors for asthma, COPD, or sepsis can employ 5-phenyl-2-furan carboxylic acid derivatives as a validated core scaffold. Derivatives built on this framework have demonstrated sub-micromolar potency (IC₅₀ = 1.4 μM) that surpasses the clinical benchmark rolipram (IC₅₀ = 2.0 μM) in vitro, with confirmed in vivo efficacy in relevant animal models [1]. The 2-phenylfuran moiety is the essential pharmacophoric element enabling this activity profile, supporting its selection over alternative heterocyclic cores in PDE4 inhibitor discovery.

Fluorescent Bioimaging Probes: DPP-Based Fluorophores with Suppressed Nonradiative Decay

Investigators designing fluorescent probes for bioimaging or sensing applications should consider 2-phenylfuran-containing diketopyrrolopyrrole (DPP) derivatives such as EHDPP-PF. These compounds exhibit broad absorption across 300-620 nm, intense fluorescence emission from 520-680 nm, and quantum yields reaching 79% [1]. Low-temperature studies confirm that the 2-phenylfuran units contribute to enhanced vibronic features and extended excited-state lifetimes via suppression of nonradiative processes [2]. This makes 2-phenylfuran-substituted DPPs preferable for applications requiring high brightness and photostability relative to alternative aryl-substituted furan DPPs lacking the same nonradiative suppression characteristics.

Conformational Analysis and Molecular Electronics: Planar π-Conjugated Systems

For computational and experimental studies of π-conjugated systems requiring defined conformational behavior, 2-phenylfuran offers quantifiable advantages over 3-phenylfuran. Its higher inter-ring rotational barrier (supported by SCF molecular orbital calculations) ensures greater conformational rigidity and enhanced π-conjugation [1]. Additionally, the benzo-annulation effect—increasing the rotational barrier by 0.4-0.9 kcal/mol [2]—provides a predictable design handle for tuning molecular planarity. Researchers studying charge transport, excited-state dynamics, or molecular junction conductance should select 2-phenylfuran over 3-phenylfuran when planar conformations and extended π-delocalization are required.

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